Aklavin
Overview
Description
Aklavin is an antibiotic substance known for its antiphage activity. It belongs to the anthracycline class of antibiotics, which are known for their potent antibacterial and antitumor properties.
Scientific Research Applications
Aklavin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: It is employed in research on bacteriophages and bacterial infections, helping to understand the interactions between antibiotics and bacterial cells.
Medicine: this compound’s antitumor properties make it a candidate for cancer research, particularly in studying its effects on cancer cell lines.
Industry: The compound’s antibacterial properties are utilized in developing new antibiotics and disinfectants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aklavin involves the cultivation of specific actinomycetes strains. The organism (A1165) is maintained on oatmeal agar, where sporulation occurs. The production process involves the fermentation of these cultures under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The actinomycetes are grown in bioreactors with optimized nutrient media to maximize yield. The fermentation broth is then processed to extract and purify this compound through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Aklavin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Mechanism of Action
Aklavin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This action disrupts the replication and transcription processes in bacterial cells, leading to cell death. The molecular targets of this compound include topoisomerase II, an enzyme crucial for DNA replication. By inhibiting this enzyme, this compound prevents the proper unwinding and replication of DNA, which is essential for bacterial growth and proliferation .
Comparison with Similar Compounds
- Daunomycin
- Cinerubin
- Nogalamycin
- Pyrromycin
- Rhodomycin
- Isorhodomycin
- Rutilantin
Aklavin’s unique properties and diverse applications make it a compound of significant interest in various scientific fields. Its ability to inhibit bacterial viruses and its potential in cancer research highlight its importance in both basic and applied research.
Properties
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/t13-,17-,19-,20-,24-,25+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZPVWKMAYDYAS-QKKPTTNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209246 | |
Record name | Aklavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60504-57-6, 66676-88-8 | |
Record name | Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60504-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aklavin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060504576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclacinomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066676888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aklavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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